Product packaging for 4-Bromopyrimidine-5-carbonitrile(Cat. No.:)

4-Bromopyrimidine-5-carbonitrile

Cat. No.: B11767985
M. Wt: 183.99 g/mol
InChI Key: OMGCXESXBTWEQW-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffold in Advanced Organic Synthesis

The pyrimidine nucleus is a cornerstone in the field of heterocyclic chemistry and is of paramount importance in advanced organic synthesis. nih.govgrowingscience.com As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine scaffold is integral to the structure of DNA and RNA, making it a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This biological precedence has inspired chemists to utilize the pyrimidine framework as a template for the design and synthesis of a vast array of therapeutic agents. nih.govmdpi.com Its synthetic versatility allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling the fine-tuning of electronic and steric properties to achieve desired biological activities. mdpi.com Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. peeref.comnih.govnovapublishers.com

Role of Halogen and Nitrile Functionalities in Chemical Reactivity

The presence of halogen and nitrile functionalities dramatically influences the chemical reactivity of the pyrimidine ring. Halogens, being highly electronegative, act as effective leaving groups in nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry. tutorchase.com This property allows for the introduction of a wide variety of other functional groups onto the pyrimidine core. The specific halogen (fluorine, chlorine, bromine, or iodine) can be chosen to modulate the reactivity and for use in different coupling reactions. tutorchase.comnumberanalytics.com

The nitrile group (–C≡N), also known as a cyano group, is a versatile functional group in organic synthesis. solubilityofthings.comlibretexts.org It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other nitrogen-containing heterocycles. solubilityofthings.com The strong electron-withdrawing nature of the nitrile group can also influence the reactivity of the pyrimidine ring, often activating it towards certain types of reactions. nih.gov The combination of a halogen and a nitrile group on the pyrimidine scaffold provides chemists with a powerful toolkit for the synthesis of complex and functionally diverse molecules. ekb.egnih.gov

Scope of the Academic Review on 4-Bromopyrimidine-5-carbonitrile Research

This review will provide a focused and comprehensive examination of the chemical compound this compound. The article will delve into its chemical properties, including its structure and spectroscopic data. A significant portion will be dedicated to the various synthetic methods employed for its preparation. Furthermore, the diverse chemical reactions that this compound undergoes will be explored, highlighting its utility as a synthetic intermediate. Finally, the role of this compound in medicinal chemistry research will be discussed, with a focus on its application as a scaffold for the development of biologically active molecules. This review aims to be a valuable resource for researchers in organic and medicinal chemistry by providing a detailed and structured overview of the current state of knowledge on this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrN3 B11767985 4-Bromopyrimidine-5-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2BrN3

Molecular Weight

183.99 g/mol

IUPAC Name

4-bromopyrimidine-5-carbonitrile

InChI

InChI=1S/C5H2BrN3/c6-5-4(1-7)2-8-3-9-5/h2-3H

InChI Key

OMGCXESXBTWEQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)Br)C#N

Origin of Product

United States

Chemical Properties of 4 Bromopyrimidine 5 Carbonitrile

Molecular Structure and Formula

The chemical compound 4-Bromopyrimidine-5-carbonitrile is a heterocyclic aromatic compound. Its molecular structure consists of a pyrimidine (B1678525) ring substituted with a bromine atom at the 4-position and a nitrile group at the 5-position.

PropertyValue
Molecular Formula C₅H₂BrN₃
Molecular Weight 183.99 g/mol
IUPAC Name 5-Bromopyrimidine-4-carbonitrile
CAS Number 114969-66-3

Data sourced from echemi.com3wpharm.com

Spectroscopic Data

Synthesis of 4 Bromopyrimidine 5 Carbonitrile

The synthesis of 4-Bromopyrimidine-5-carbonitrile can be achieved through various synthetic routes, often starting from readily available pyrimidine (B1678525) derivatives. One common strategy involves the bromination of a pyrimidine precursor followed by the introduction of the nitrile group, or vice versa.

A plausible synthetic approach, by analogy to the synthesis of similar compounds, could involve the reaction of a suitable precursor like 4-chloro-5-cyanopyrimidine with a brominating agent. Another potential route could start from a brominated pyrimidine and introduce the cyano group via a nucleophilic substitution reaction using a cyanide salt. chemicalbook.com The specific reaction conditions, such as the choice of solvent, temperature, and catalyst, would be critical for achieving a good yield and purity of the final product.

Chemical Reactions of 4 Bromopyrimidine 5 Carbonitrile

The dual functionality of 4-Bromopyrimidine-5-carbonitrile makes it a versatile intermediate in organic synthesis. The bromine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of substituted pyrimidine-5-carbonitriles.

Furthermore, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a powerful tool for the construction of more complex molecular architectures.

The nitrile group also offers a range of synthetic transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct other heterocyclic rings. The ability to selectively react at either the bromo or the cyano group, or to perform sequential reactions, provides chemists with significant synthetic flexibility.

Applications in Medicinal Chemistry Research

The pyrimidine-5-carbonitrile scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds. ekb.egnih.govnih.gov These derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ekb.egnih.gov

The specific compound, 4-Bromopyrimidine-5-carbonitrile, serves as a key building block for the synthesis of novel drug candidates. For example, the bromine atom can be displaced by various amine-containing fragments to generate libraries of compounds for screening against different biological targets. The nitrile group can also be a key pharmacophoric element or can be further modified to optimize the drug-like properties of the molecule. The ability to readily diversify the structure of this compound makes it a valuable tool in the drug discovery process, enabling the exploration of structure-activity relationships and the development of more potent and selective therapeutic agents. nih.gov

Synthetic Strategies for this compound and Related Heterocyclic Systems

The synthesis of pyrimidine (B1678525) derivatives, particularly those bearing a carbonitrile group at the C5 position, is a significant focus in medicinal and materials chemistry. The electronic properties of the pyrimidine ring, combined with the versatile reactivity of the nitrile and bromo substituents, make this compound a valuable intermediate for constructing more complex molecular architectures. This article details established and innovative synthetic methodologies for accessing pyrimidine-5-carbonitrile scaffolds.

Applications in Precursor Development for Complex Chemical Entities

Building Block for Diverse Heterocyclic Scaffolds

The pyrimidine (B1678525) ring is a ubiquitous feature in a vast number of biologically active compounds and natural products. 4-Bromopyrimidine-5-carbonitrile serves as an excellent starting material for the synthesis of various fused heterocyclic systems. The reactivity of the bromine atom allows for facile nucleophilic substitution reactions, while the cyano group can be transformed into a variety of other functional groups or participate in cyclization reactions. This dual reactivity enables the construction of complex polycyclic systems, such as thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrido[2,3-d]pyrimidines, which are known to possess a wide range of pharmacological activities. nih.govnih.gov For instance, the condensation of pyrimidine derivatives with other reactive species can lead to the formation of these fused ring systems, which are of great interest in drug discovery. rsc.org

The strategic use of this compound allows for the introduction of diverse substituents onto the pyrimidine core, leading to a library of novel heterocyclic compounds with potential applications in medicinal chemistry.

Intermediates in the Synthesis of Functionalized Pyrimidine Derivatives

The functionalization of the pyrimidine ring is a key strategy in medicinal chemistry to modulate the biological activity, selectivity, and pharmacokinetic properties of drug candidates. This compound is an ideal intermediate for this purpose. The bromine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents at the 4-position of the pyrimidine ring.

Furthermore, the cyano group at the 5-position can undergo various chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. This ability to selectively modify both the 4- and 5-positions of the pyrimidine ring makes this compound a powerful tool for generating libraries of functionalized pyrimidine derivatives for screening in drug discovery programs. For example, a series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their anticancer activities, demonstrating the utility of this scaffold in developing new therapeutic agents. nih.govmdpi.com

The following table provides examples of functionalized pyrimidine derivatives synthesized using pyrimidine-5-carbonitrile precursors and their reported activities:

PrecursorReagents and ConditionsResulting DerivativeReported Activity
6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileAlkylation and subsequent reactionsSeries of S- and N-substituted pyrimidinesAnticancer, EGFR/COX-2 inhibitors nih.gov
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrileVarious aromatic amines4,6-disubstituted pyrimidine-5-carbonitrilesAnticancer, EGFR inhibitors mdpi.com

Role in the Development of Analogues for Targeted Research Areas

The versatility of this compound extends to its application as a precursor for molecules designed to interact with specific biological targets, playing a crucial role in modern drug discovery and chemical biology.

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine (B156593) base of ATP in the enzyme's active site.

This compound is a valuable precursor for the synthesis of potent and selective kinase inhibitors. The ability to introduce various substituents at the 4-position allows for the fine-tuning of interactions with the kinase active site, leading to improved potency and selectivity. For instance, substituted 2,4-diaminopyrimidines have been developed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. nih.govnih.gov The synthesis of these inhibitors often involves the sequential substitution of a dihalopyrimidine precursor, a strategy where a bromo-substituted pyrimidine like this compound could be a key starting material. Research has shown that 2,4,5-trisubstituted pyrimidine derivatives exhibit potent CDK9 inhibitory activity. nih.gov

Similarly, the pyrimidine scaffold is found in inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. While direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of FAK inhibitors often utilizes functionalized pyrimidines as key intermediates. nih.govnih.gov The adaptability of the this compound core makes it a plausible and strategic starting point for the development of novel FAK inhibitors.

The table below summarizes examples of pyrimidine-based kinase inhibitors and their targets:

Kinase TargetPyrimidine ScaffoldReported Activity
CDK92,4,5-Trisubstituted pyrimidinePotent and selective inhibition nih.gov
CDK94-(Thiazol-5-yl)-2-(phenylamino)pyrimidineHighly active inhibitors
FAK5-Fluoro-7H-pyrrolo[2,3-d]pyrimidineInhibition of FAK and anti-hepatocellular carcinoma activity nih.gov

Nucleotide analogs are synthetic molecules that mimic the structure of natural nucleosides and nucleotides. They are widely used as antiviral and anticancer agents, as they can interfere with the synthesis of DNA and RNA or inhibit enzymes involved in nucleic acid metabolism. The pyrimidine ring is a core component of the natural pyrimidine bases (cytosine, thymine, and uracil).

This compound can serve as a precursor for the synthesis of modified pyrimidine bases that can be incorporated into nucleotide analogs. The bromo and cyano groups allow for the introduction of various modifications to the pyrimidine ring, which can alter the analog's biological activity and selectivity. For example, brominated pyridone nucleotide analogues have been synthesized and shown to be incorporated into DNA, acting as radiosensitizing agents. rsc.org Although this example uses a pyridone, the principle of using a brominated heterocyclic precursor is directly applicable to this compound for creating novel pyrimidine-based nucleotide analogs. The development of such analogs is a continuous effort in the search for more effective therapeutic agents.

The design of molecules that can specifically bind to the active site of an enzyme is a cornerstone of modern drug discovery. The pyrimidine scaffold, due to its ability to form multiple hydrogen bonds and engage in various non-covalent interactions, is an excellent framework for designing enzyme inhibitors.

This compound provides a versatile platform for constructing molecules that can target the active sites of a wide range of enzymes. By strategically modifying the pyrimidine core through reactions at the bromo and cyano positions, chemists can design molecules with specific shapes and electronic properties that complement the architecture of a target enzyme's active site. This approach has been successfully used to develop inhibitors for various enzymes, including kinases as discussed earlier. The principles of fragment-based drug discovery can also be applied, where a pyrimidine-containing fragment can be grown and optimized to achieve high-affinity binding to the target active site.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies that are both novel and sustainable is paramount for the future utility of 4-Bromopyrimidine-5-carbonitrile. Current research is paving the way for greener and more efficient production of pyrimidine (B1678525) derivatives.

A recent study has demonstrated a highly efficient, one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives using a robust and reusable solid acid biocatalyst derived from bone char modified with chlorosulfonic acid. nih.gov This eco-friendly approach utilizes a catalyst synthesized from food industry waste, highlighting a significant step towards sustainable chemistry. nih.gov The reaction of various aromatic aldehydes with malononitrile (B47326) and urea/thiourea proceeds under mild conditions, and the catalyst can be recovered and reused multiple times without a significant loss in its catalytic efficiency. nih.gov This methodology presents a promising and environmentally benign alternative to traditional synthetic routes.

CatalystReactantsProductKey Advantages
Bone char-nPrN-SO3HAromatic aldehydes, malononitrile, urea/thioureaPyrimidine-5-carbonitrile derivativesEco-friendly, reusable catalyst, high efficiency, simple procedure. nih.gov

Future research in this area should focus on expanding the substrate scope of such sustainable methods to include the direct synthesis of this compound. Furthermore, exploring other biodegradable and readily available materials as catalyst supports could lead to even more cost-effective and environmentally friendly synthetic protocols.

Exploration of Unconventional Reactivity Pathways

Investigating unconventional reactivity pathways is crucial for discovering novel transformations and applications of this compound. The inherent electronic properties of the pyrimidine ring, characterized by the presence of two nitrogen atoms, make it susceptible to nucleophilic attack but challenging for electrophilic substitution. bhu.ac.in

Recent studies on the reactivity of related nitrogen heterocycles, such as pyridines, have revealed intriguing regiodivergent alkylation reactions. acs.org For instance, the selective C2 or C4 alkylation of pyridines can be controlled by the choice of the alkyllithium reagent and the solvent. acs.org Such findings suggest that the reactivity of the C-Br bond and the cyano group in this compound could be modulated through carefully designed reaction conditions, leading to previously inaccessible derivatives.

Moreover, the Hubert–Johnson reaction of 2,4-diethoxypyrimidines with 2-bromobutyrolactone has been shown to produce pyrimidin-1-yl lactones, demonstrating an unconventional C-N bond formation. rsc.org Exploring analogous reactions with this compound could unveil new avenues for the synthesis of complex heterocyclic systems. The leaving group ability in nucleophilic aromatic substitution reactions of pyridinium (B92312) ions has also been shown to deviate from the typical "element effect," with a different order of reactivity for halogens. rsc.org This suggests that the reactivity of the bromo substituent in this compound might exhibit unique behavior that can be exploited for selective functionalization.

Future work should systematically investigate the reactivity of this compound under various catalytic systems and with a diverse range of reactants to map out its unconventional reaction landscape.

Advanced Computational Approaches for Predictive Design

Advanced computational approaches are becoming indispensable tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For a molecule like this compound, computational studies can provide deep insights into its electronic structure, reactivity, and potential as a scaffold for drug design.

Computational methods such as Density Functional Theory (DFT) can be employed to study the electronic properties of pyrimidine derivatives. nih.gov These studies can help in understanding the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity in various chemical reactions. nih.govnih.gov Molecular electrostatic potential (MEP) mapping can further identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov

In the context of drug discovery, computational tools can predict pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel derivatives of this compound. nih.gov For instance, online platforms like admetSAR and SwissADME can be used to evaluate properties like water solubility, blood-brain barrier penetration, and potential toxicity. nih.gov Such in silico predictions can help in prioritizing the synthesis of compounds with favorable drug-like properties.

Future research should focus on developing and applying more sophisticated computational models to predict the biological activity of this compound derivatives against specific therapeutic targets. This predictive design approach can significantly accelerate the discovery of new drug candidates.

Computational MethodApplication for this compoundPredicted Properties
Density Functional Theory (DFT)Electronic structure analysisHOMO-LUMO energies, reactivity indices. nih.govnih.gov
Molecular Electrostatic Potential (MEP)Reactivity predictionSites for electrophilic and nucleophilic attack. nih.gov
ADMET Prediction SoftwareDrug-likeness assessmentSolubility, BBB penetration, toxicity. nih.gov

Integration with High-Throughput Screening in Academic Discovery Programs

High-throughput screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. acs.orgnih.gov The integration of this compound and its derivatives into academic HTS programs holds immense potential for the identification of novel bioactive molecules.

Academic institutions are increasingly establishing HTS facilities to accelerate drug discovery research. rsc.org These facilities provide the necessary infrastructure and expertise to screen diverse chemical libraries, including those based on the pyrimidine scaffold. nih.gov DNA-encoded library technology (DELT) offers a particularly powerful platform for academic research, allowing for the generation and screening of massive libraries in a cost-effective manner. nih.gov Pyrimidine-focused DNA-encoded libraries have been successfully used to identify potent inhibitors of biological targets like BRD4. nih.gov

The versatility of this compound makes it an ideal starting point for the construction of diverse compound libraries for HTS. The bromo and cyano functionalities can be readily modified through various chemical reactions to generate a wide array of derivatives with distinct structural features.

Future efforts should focus on the systematic design and synthesis of focused libraries of this compound derivatives for screening against a broad range of therapeutic targets in academic discovery programs. This approach, combining rational design with high-throughput experimentation, is likely to yield novel lead compounds for the development of new medicines.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-bromopyrimidine-5-carbonitrile derivatives via multicomponent reactions (MCRs)?

  • Methodological Answer : Three-component reactions (MCRs) under thermal aqueous conditions (100–120°C, 6–12 hours) using aldehydes, malononitrile, and thiourea derivatives are effective. These conditions promote cyclocondensation and minimize side reactions. Characterization via melting points, IR (CN stretch at ~2212 cm⁻¹), and NMR (e.g., δC ~116 ppm for CN) is critical for confirming product purity .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate NMR, IR, and mass spectrometry (MS) data. For example, IR absorption at ~2212 cm⁻¹ confirms the nitrile group, while MS fragmentation patterns (e.g., m/z 351/353 for bromine isotopes in 4j) distinguish brominated derivatives. Discrepancies in δH/C values may arise from solvent effects (DMSO-d6 vs. CDCl₃) or crystallographic packing, necessitating X-ray crystallography for definitive confirmation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C in moisture-sealed containers. Avoid inhalation and skin contact due to potential irritancy. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence reaction yields and product stability?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Br, -Cl) at the 4-position enhance electrophilicity, facilitating nucleophilic substitutions. For example, 4-bromo derivatives (e.g., 4j) show higher reactivity in Suzuki couplings compared to methyl-substituted analogs. However, steric hindrance from bulky groups (e.g., 4-dimethylaminophenyl in 4f) can reduce yields by ~15–20% .

Q. What mechanistic insights explain contradictory data in regioselective bromination of pyrimidinecarbonitriles?

  • Methodological Answer : Bromination regioselectivity depends on the directing effects of existing substituents. Computational modeling (DFT) reveals that the nitrile group at C5 directs bromination to C4 via resonance stabilization of the transition state. Experimental deviations (e.g., minor C2 bromination in 4k) may arise from solvent polarity or kinetic vs. thermodynamic control .

Q. How can researchers design experiments to mitigate side reactions in MCR-based syntheses?

  • Methodological Answer : Optimize stoichiometry (1:1:1 molar ratio of aldehyde, malononitrile, thiourea) and use aqueous ethanol as a solvent to suppress hydrolysis. Monitor reaction progress via TLC and quench intermediates (e.g., enamines) with acetic acid to prevent dimerization. Purification via recrystallization (ethanol/water) improves yields by 10–30% .

Q. What statistical methods are recommended for analyzing substituent effects on biological activity?

  • Methodological Answer : Apply multivariate regression (e.g., QSAR) to correlate Hammett σ values or logP with bioactivity data. For example, 4-bromo derivatives (σ = +0.23) exhibit enhanced antimicrobial activity (MIC 8 µg/mL) compared to chloro analogs (MIC 16 µg/mL). Use ANOVA to validate significance (p < 0.05) across triplicate assays .

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